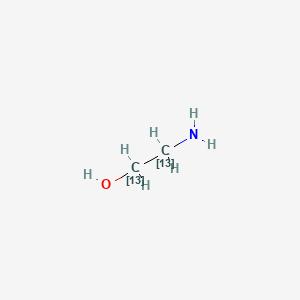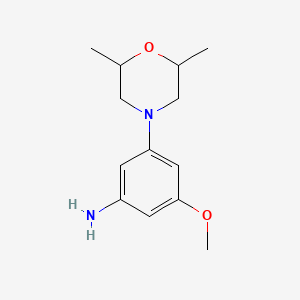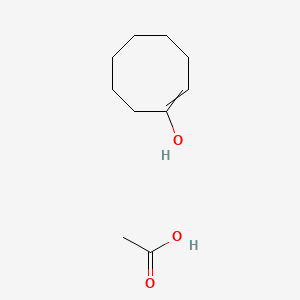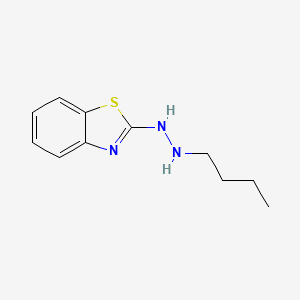
(5β)-Estr-1-ene-3,17-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5β)-Estr-1-ene-3,17-dione is a steroidal compound with significant biological and chemical importance It is a derivative of estrane and is characterized by its unique structure, which includes a double bond at the first position and keto groups at the third and seventeenth positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5β)-Estr-1-ene-3,17-dione typically involves the oxidation of estrone or other related steroids. One common method includes the use of chromium trioxide in acetic acid, which facilitates the oxidation of the hydroxyl groups to keto groups. Another approach involves the use of pyridinium chlorochromate (PCC) as an oxidizing agent.
Industrial Production Methods: On an industrial scale, the production of this compound often employs microbial transformation processes. Specific strains of bacteria or fungi are used to convert precursor steroids into the desired compound through biocatalysis. This method is favored for its efficiency and environmental friendliness.
Analyse Chemischer Reaktionen
Types of Reactions: (5β)-Estr-1-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in different steroidal alcohols.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, PCC, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of catalysts.
Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives, which can have distinct biological activities and applications.
Wissenschaftliche Forschungsanwendungen
(5β)-Estr-1-ene-3,17-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (5β)-Estr-1-ene-3,17-dione involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for various steroidogenic enzymes, leading to the production of other biologically active steroids. Additionally, it may bind to steroid receptors, modulating their activity and influencing gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Estrone: Another estrane derivative with a hydroxyl group at the third position.
Androstenedione: A related steroid with a similar structure but different functional groups.
Testosterone: A well-known steroid hormone with distinct biological functions.
Uniqueness: (5β)-Estr-1-ene-3,17-dione is unique due to its specific structural features and the presence of keto groups at both the third and seventeenth positions. This configuration imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
101469-27-6 |
|---|---|
Molekularformel |
C18H24O2 |
Molekulargewicht |
272.388 |
IUPAC-Name |
(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,11,13-16H,2,4,6-10H2,1H3/t11-,13+,14-,15-,16+,18+/m1/s1 |
InChI-Schlüssel |
RQGGPWBODAZZPE-ARAASWILSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3C=CC(=O)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-propanoylphenyl) (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B569473.png)
![[(19S)-7-Acetyloxy-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569476.png)
![3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline](/img/structure/B569478.png)

![1-[(Aminooxy)acetyl]-4-methylpiperazine](/img/structure/B569482.png)




